molecular formula C13H20BN3O2 B2989270 2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine CAS No. 1448172-67-5

2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B2989270
CAS No.: 1448172-67-5
M. Wt: 261.13
InChI Key: XCLDKOXLJXKRMR-UHFFFAOYSA-N
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Description

2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a specialized chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, making it a valuable tool in various synthetic and analytical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves multiple steps, starting with the preparation of the azetidine ring and the subsequent introduction of the pyrimidine and boronic acid moieties. Common synthetic routes include:

  • Azetidine Synthesis: The azetidine ring can be synthesized through cyclization reactions of amino alcohols or amino ketones.

  • Pyrimidine Formation: The pyrimidine ring is often formed through condensation reactions involving amidines and β-dicarbonyl compounds.

  • Boronic Acid Introduction: The boronic acid group is introduced using boronic acid derivatives or through borylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.

  • Substitution: Substitution reactions, particularly at the boronic acid site, are common and can lead to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.

Biology: In biological research, 2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is used as a probe to study enzyme activities and binding interactions. Its unique structure allows for selective binding to specific biological targets.

Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It can serve as a precursor for the development of new drugs, particularly those targeting cancer and infectious diseases.

Industry: In industry, this compound is utilized in the development of advanced materials and catalysts. Its reactivity and stability make it suitable for various applications, including the production of polymers and fine chemicals.

Mechanism of Action

The mechanism by which 2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group facilitates the formation of carbon-carbon bonds by reacting with halides or pseudohalides in the presence of a palladium catalyst. The azetidine ring can interact with biological targets through hydrogen bonding and other non-covalent interactions, influencing enzyme activities and binding affinities.

Molecular Targets and Pathways:

  • Suzuki-Miyaura Cross-Coupling: The boronic acid group targets halides or pseudohalides, forming carbon-carbon bonds.

  • Enzyme Inhibition: The azetidine ring can target specific enzymes, modulating their activities and affecting biological pathways.

Comparison with Similar Compounds

  • 2-(Azetidin-1-yl)acetic acid hydrochloride: A related compound with applications in organic synthesis and medicinal chemistry.

  • 2-(Azetidin-1-yl)ethanamine: Another azetidine derivative used in various chemical reactions.

  • 2-(Azetidin-1-yl)acetonitrile:

Uniqueness: 2-(Azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine stands out due to its combination of azetidine and boronic acid functionalities, which are not commonly found together in other compounds. This unique structure allows for diverse reactivity and broad applicability in scientific research and industry.

Properties

IUPAC Name

2-(azetidin-1-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BN3O2/c1-12(2)13(3,4)19-14(18-12)10-8-15-11(16-9-10)17-6-5-7-17/h8-9H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCLDKOXLJXKRMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)N3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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